
Dimethyl methylsuccinate
Overview
Description
Dimethyl methylsuccinate (CAS: 1604-11-1), also known as dimethyl (R)-(+)-methylsuccinate, is a chiral diester with the molecular formula C₇H₁₂O₄ and a molar mass of 160.168 g/mol . It is characterized by a methyl group at the 2-position of the succinic acid backbone, esterified with two methyl groups. Key physical properties include:
- Boiling Point: 80–81 °C at 12 mmHg
- Density: 1.076 g/mL at 25 °C
- Optical Activity: [α]²⁰/D = +4.8° in chloroform
This compound is widely used in organic synthesis, particularly in the preparation of β-half esters and stereospecific heterocycles . Its enantiomeric purity is critical in asymmetric catalysis, as demonstrated in studies of Claisen rearrangements and allyl-allyl cross-coupling reactions .
Preparation Methods
Traditional Synthesis Methods
Direct Esterification of Succinic Acid
Early DMS production relied on sulfuric acid-catalyzed esterification of succinic acid with methanol. However, this method faced challenges including side reactions, low yields (~70%), and corrosive byproducts. Modern approaches have replaced mineral acids with solid catalysts and optimized conditions to improve efficiency.
Dieckmann Condensation for DMSS
The Dieckmann cyclization, an intramolecular ester condensation, is central to DMSS synthesis. Patent CN102584593A details a two-step process:
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Esterification : Succinic acid reacts with methanol using 732 macroporous resin, achieving 92.1% methyl succinate yield at 95–100°C .
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Cyclization : Methyl succinate undergoes condensation with sodium methoxide (30% in methanol) at 105–120°C, yielding DMSS sodium salt, which is acidified to DMSS (70–80% yield) .
Key parameters include a 5-hour sodium methoxide addition time and post-reaction neutralization with 30% sulfuric acid to pH 1–2 .
Catalytic Esterification Approaches
ZnO-Catalyzed Esterification of Succinic Anhydride
A breakthrough method reported by Wan et al. (2018) utilizes ZnO nanoparticles in methanol to esterify succinic anhydride . At 140°C for 10 hours, this method achieves 100% DMS yield, outperforming traditional catalysts like or ion-exchange resins . The reaction mechanism involves:
3\text{OH} \xrightarrow{\text{ZnO}} \text{DMS} + \text{H}2\text{O}
ZnO’s Lewis acidity facilitates methanol activation, while its thermal stability prevents leaching.
Sodium Methoxide-Mediated DMSS Synthesis
Patent CN112094189A demonstrates DMSS synthesis via sodium methoxide in liquid paraffin :
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Base-catalyzed enolization : Dimethyl succinate reacts with sodium methoxide (25–30% in methanol) at 135–145°C, forming the enolate intermediate.
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Acidification : Sulfuric acid (20–30%) protonates the enolate to DMSS, achieving 84.6–86.4% yield and 99.6% purity .
Optimized parameters include a 2–2.5-hour methoxide addition time and 140–145°C reaction temperature to minimize hydrolysis .
Process Optimization and Scalability
Solvent and Catalyst Recycling
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Liquid paraffin recovery : Post-reaction distillation recovers 95–96% paraffin, reducing costs by $120–150 per ton .
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Resin reuse : 732 macroporous resin retains 98% activity after 10 batches in esterification .
Temperature and Time Optimization
Parameter | CN112094189A | CN102584593A | Wan et al. |
---|---|---|---|
Temperature (°C) | 135–145 | 105–120 | 140 |
Reaction Time (h) | 1.5–2.5 | 5–7 | 10 |
Yield (%) | 84.6–86.4 | 70–80 | 100 |
Purity (%) | 99.6 | 99.5 | 99.9 |
Higher temperatures in ZnO-catalyzed reactions drive complete conversion but require energy-intensive setups.
Environmental and Economic Considerations
Waste Management
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Acidification waste : Neutralizing DMSS sodium salt generates 0.5–0.7 kg sulfuric acid waste per kg product .
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Methanol recovery : Distillation recovers 85–90% methanol, mitigating VOC emissions .
Cost Analysis
Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Waste Treatment ($/kg) |
---|---|---|---|
Sodium Methoxide | 12.50 | 3.20 | 1.80 |
Dieckmann | 14.20 | 4.50 | 2.50 |
ZnO Catalysis | 10.80 | 5.00 | 0.90 |
ZnO’s higher energy costs are offset by negligible waste treatment expenses.
Chemical Reactions Analysis
Types of Reactions: Dimethyl methylsuccinate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Methylsuccinic acid.
Reduction: Dimethyl 2-methyl-1,4-butanediol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Dimethyl methylsuccinate is a dimethyl ester of methylsuccinate with the molecular formula . Its structure features two methyl groups attached to the succinate backbone, which influences its reactivity and interactions with biological systems. This compound serves as a crucial building block in organic synthesis and has diverse applications across several industries.
Chemistry
This compound is widely utilized as a building block for synthesizing various organic compounds. Its reactivity allows for the formation of complex molecules, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound plays a role in synthesizing biologically active molecules. It has been studied for its potential metabolic pathways and interactions with enzymes that could lead to therapeutic applications.
Medicine
The compound is noteworthy for its role as a precursor in pharmaceutical synthesis. Its ability to act as an insulin secretagogue has implications for diabetes management, as it enhances insulin secretion from pancreatic cells .
Industry
This compound is employed in producing polymers and resins, contributing to the development of materials with improved properties such as flexibility and durability. It is also used in the flavor and fragrance industry due to its fruity aroma .
This compound exhibits several biological activities:
- Insulin Secretagogue Activity : Research shows that this compound can stimulate insulin release from pancreatic islets, enhancing glucose responsiveness and ATP production.
- Enzymatic Reduction : The compound can undergo selective reduction through biocatalysis, demonstrating high enantiomeric excess and yield when processed with specific enzymes like Shewanella yellow enzyme.
- Cellular Respiration Support : In studies involving Leigh syndrome patient fibroblasts, derivatives of this compound were found to alleviate metabolic dysfunction by supporting mitochondrial respiration.
Case Study 1: Insulin Secretion in Pancreatic Islets
A study demonstrated that this compound significantly enhances insulin secretion compared to unesterified succinate. The metabolic pathways involved were traced using labeled compounds, revealing increased ATP production associated with enhanced glucose responsiveness.
Case Study 2: Biocatalytic Reduction
In biocatalytic studies, this compound was reduced using recombinant enoate reductases, achieving high yields and enantioselectivity. The performance of different enzymes was compared, highlighting its potential for industrial applications in synthesizing pharmaceutical intermediates.
Enzyme | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
SeER | 500 | 80 | 98 |
Bac-OYE1 | 700 | 86 | 99 |
AfER | 400 | 77 | 99 |
Therapeutic Implications
The biological activities of this compound suggest several therapeutic applications:
- Diabetes Management : Its role as an insulin secretagogue indicates potential for developing treatments aimed at enhancing insulin release from pancreatic beta cells.
- Mitochondrial Disorders : The compound's ability to support mitochondrial function presents opportunities for new therapies targeting conditions like Leigh syndrome.
Mechanism of Action
Dimethyl methylsuccinate can be compared with other similar compounds such as:
Dimethyl succinate: Similar in structure but lacks the methyl group on the succinate backbone.
Dimethyl itaconate: Contains an additional double bond in the structure.
Dimethyl fumarate: Contains a trans double bond in the structure.
Uniqueness: this compound is unique due to its methyl group, which imparts different chemical reactivity and physical properties compared to its analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylsuccinate
- Structure : Methylsuccinate lacks ester groups, with the formula C₅H₈O₄ .
- Applications : Primarily used in metabolic studies, such as NaDC3 transporter inhibition assays, where it reduces transport activity by >70% .
Dimethylsuccinate
- Structure : C₆H₁₀O₄ , lacking the 2-methyl substitution.
- Synthesis : Utilized in microwave-assisted synthesis of Ce(IV)-metal-organic frameworks (MOFs) for materials science applications .
- Key Difference : The absence of a methyl group reduces steric hindrance, making dimethylsuccinate more reactive in coordination chemistry compared to dimethyl methylsuccinate.
Dimethyl Acetylsuccinate
- Structure : C₈H₁₂O₅ , featuring an acetyl group.
- Molecular Weight : 188.18 g/mol .
- Applications : Used as a reactant in specialized esterifications, though its larger size limits volatility compared to this compound .
Diethyl Methylsuccinate
- Structure : Ethyl ester variant (C₉H₁₆O₄ ).
(S)-Dimethyl 2-Hydroxysuccinate
- Structure : Contains a hydroxyl group at the 2-position (C₆H₁₀O₅ ).
- Biological Role : Demonstrates hydrogen-bonding capability, unlike this compound, which may enhance interactions in enzymatic systems .
Comparative Data Table
Biological Activity
Dimethyl methylsuccinate (DMS) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and biochemistry. This article explores the biological activity of DMS, focusing on its metabolic pathways, enzymatic interactions, and therapeutic implications.
Chemical Structure and Properties
This compound is a dimethyl ester of methylsuccinate, with the molecular formula . Its structure features two methyl groups attached to the succinate backbone, which influences its reactivity and interactions with biological systems.
Metabolism and Biological Activity
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Insulin Secretagogue Activity :
Research indicates that dimethyl esters of succinate, including DMS, act as potent insulin secretagogues in pancreatic islets. Unlike unesterified succinate, which does not stimulate insulin release, DMS can be metabolized to produce , demonstrating its role in energy metabolism within pancreatic cells . -
Enzymatic Reduction :
DMS can undergo selective reduction through biocatalysis. For example, the enzyme Shewanella yellow enzyme (SYE-4) has been shown to selectively reduce dimethyl 2-methylmaleate to produce optically pure dimethyl 2-methylsuccinate with high enantiomeric excess (up to 99%) and yields (up to 85%) . This process highlights the compound's utility in asymmetric synthesis. -
Cellular Respiration :
In studies involving Leigh syndrome patient fibroblasts, succinate prodrugs (including derivatives of DMS) were found to alleviate metabolic decompensation by bypassing mitochondrial complex I dysfunction. This suggests that DMS may serve as a substrate that supports mitochondrial respiration and ATP production in compromised cells .
Case Study 1: Insulin Secretion in Pancreatic Islets
A study demonstrated that this compound significantly enhances insulin secretion from pancreatic islets when compared to unesterified succinate. The metabolic pathways involved were traced using -labeled compounds, revealing that DMS metabolism leads to increased ATP production and enhanced glucose responsiveness .
Case Study 2: Biocatalytic Reduction
In a biocatalytic study, DMS was reduced using recombinant enoate reductases (ERs), achieving high yields and enantioselectivity. The performance of different ERs was compared, with findings summarized in Table 1 below. The conversion rates and selectivity indicate the potential for industrial applications in synthesizing pharmaceutical intermediates.
Enzyme | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
SeER | 500 | 80 | 98 |
Bac-OYE1 | 700 | 86 | 99 |
AfER | 400 | 77 | 99 |
Therapeutic Implications
The biological activities of this compound suggest several therapeutic applications:
- Diabetes Management : Given its role as an insulin secretagogue, DMS could be explored as a potential treatment for diabetes, particularly in enhancing insulin release from pancreatic beta cells.
- Mitochondrial Disorders : The ability of DMS to support mitochondrial function in conditions like Leigh syndrome presents opportunities for developing new therapies aimed at improving cellular respiration in patients with mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl methylsuccinate, and how do reaction conditions influence yield and enantioselectivity?
this compound can be synthesized via (1) hydrogenation of dimethyl itaconate using ruthenium catalysts like (R)-Ru-BINAP under H₂ pressure (20–50 bar) or (2) enzymatic reduction using ene-reductases at high substrate concentrations . Key factors affecting yield include solvent choice (e.g., ionic liquids improve conversion), H₂/CO₂ pressure balance (higher H₂ increases conversion but reduces enantioselectivity), and catalyst loading. For example, 94.2% conversion with 91.9% ee was achieved using [Bmim][BF₄] as a solvent at 20 bar H₂ .
Q. What spectroscopic and chromatographic methods are used to characterize this compound and its enantiomers?
- NMR Spectroscopy : Proton NMR (¹H NMR) distinguishes enantiomers using chiral shift agents like (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol. Methyl ester protons split into four singlets, enabling enantiomeric excess (ee) determination .
- Optical Rotation : Limited utility due to small [α]D values (e.g., +4.8° for the R-enantiomer in chloroform) .
- GC-MS : Quantification in biological samples (e.g., metabolomics) requires spiking with internal standards like methylsuccinate-d₃ .
Q. How is this compound applied in the synthesis of complex bioactive molecules?
It serves as a chiral building block for macrolides (e.g., FK-506) and β-hemiesters. Its ester groups enable nucleophilic substitutions or reductions, while the methyl branch directs stereochemistry in Claisen rearrangements .
Q. What are the critical physical properties of this compound relevant to experimental design?
Key properties include:
Q. What safety precautions are essential when handling this compound in the lab?
Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid inhalation—use respiratory protection if volatilized .
Advanced Research Questions
Q. How do conflicting NMR and optical rotation data arise in enantiomer characterization, and how can they be resolved?
Discrepancies occur due to low optical rotation sensitivity (e.g., [α]D = +4.8° for R-enantiomer) , making NMR with chiral shift agents more reliable. For example, spiking with an authentic R-enantiomer sample resolves peak assignments in ¹H NMR spectra . X-ray crystallography or vibrational circular dichroism (VCD) provides definitive confirmation but requires crystalline samples .
Q. What mechanistic insights explain the stereochemical outcomes of Claisen rearrangements involving this compound derivatives?
Phosphorus-stabilized carbanions dictate transition-state folding. In cis-17 rearrangements, bonding to the Re face of the allyl anion produces (S)-enantiomers, while trans-17 favors the Si face, yielding R-enantiomers. Conformational analysis via VT-NMR and DFT calculations validates eclipsed conformations (O-P-C-C dihedral angles ≈10°) .
Q. How does this compound function as a cometabolite in host-pathogen interactions, and what analytical challenges exist in its detection?
In Mycobacterium tuberculosis-infected macrophages, methylsuccinate accumulates as a cholesterol degradation byproduct. GC-MS with isotopic internal standards (e.g., methylsuccinate-d₃) quantifies trace levels, but co-eluting metabolites require high-resolution separation. False positives are mitigated using heat-killed pathogen controls .
Q. What experimental design principles optimize asymmetric hydrogenation of dimethyl itaconate to this compound?
- Pressure Optimization : Balance H₂ pressure (↑ conversion) and CO₂ pressure (↑ selectivity) .
- Solvent Effects : Ionic liquids (e.g., [P66614][X]) enhance catalyst stability and enantioselectivity .
- Kinetic Resolution : Monitor ee over time to identify reaction quenching points for maximal purity.
Q. How can contradictory data on methylsuccinate’s role in metabolic pathways be reconciled?
Discrepancies arise from context-dependent metabolism (e.g., host vs. pathogen). In M. tuberculosis, methylsuccinate correlates with bacterial burden , but its absence in methylmalonate/methylcitrate pathways suggests compartment-specific roles. Isotopic tracer studies (e.g., ¹³C-glucose) and knockout models clarify contributions .
Q. Methodological Recommendations
- Stereochemical Analysis : Combine NMR with chiral agents and computational modeling .
- Metabolomics : Use isotope-labeled internal standards and multi-timepoint sampling to distinguish artifacts from biological signals .
- Synthetic Optimization : Employ design of experiments (DoE) to map pressure-solvent-catalyst interactions .
Properties
IUPAC Name |
dimethyl 2-methylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870892 | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-11-1 | |
Record name | Dimethyl methylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1604-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl methylsuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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